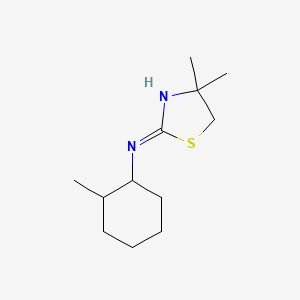
4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylcyclohexylamine with a thioamide precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a larger scale.
化学反应分析
Types of Reactions
4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, such as a tetrahydrothiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4,4-dimethyl-N-(2-methylcyclohexyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific structural features, such as the presence of a cyclohexyl group and two methyl groups on the thiazole ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
生物活性
4,4-Dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS Number: 748778-10-1) is a thiazole derivative with potential biological activity. This compound has garnered attention for its structural characteristics and possible applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, potential therapeutic effects, and relevant research findings.
- Molecular Formula : C₁₂H₂₂N₂S
- Molecular Weight : 226.38 g/mol
- Structure : The compound features a thiazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Anticancer Potential
Thiazole derivatives have been explored for their anticancer properties. A study highlighted the structure-activity relationship of thiazole compounds that demonstrated significant antiproliferative activity against cancer cell lines . Although direct studies on this specific compound are scarce, its structural similarity to other active thiazoles suggests potential anticancer effects.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors, leading to altered biological responses. The following mechanisms are proposed based on related compounds:
- Enzyme Inhibition : Similar thiazole compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Binding to cellular receptors could alter signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
- Anticancer Activity : A comparative study on thiazole derivatives revealed that modifications in the thiazole ring significantly influenced their anticancer potency against melanoma and prostate cancer cells. Compounds with similar structural features to this compound exhibited enhanced activity due to better binding affinities to target proteins .
- Antimicrobial Screening : In a screening assay involving various thiazole derivatives, some were found to exhibit notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The findings suggest that further exploration of this compound could yield promising results in antimicrobial drug development .
Summary Table of Biological Activities
属性
IUPAC Name |
4,4-dimethyl-N-(2-methylcyclohexyl)-1,3-thiazolidin-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2S/c1-9-6-4-5-7-10(9)13-11-14-12(2,3)8-15-11/h9-10H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTASESOWMUBMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N=C2NC(CS2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24828891 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














